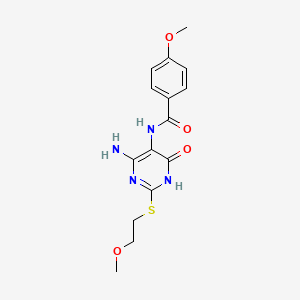
N-(4-amino-2-((2-methoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-amino-2-((2-methoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide" is a structurally complex molecule that may be related to various research areas, including anion binding, crystal structure analysis, antiproliferative activity, and biological evaluation for potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and building up to more complex structures. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and chlorination steps . Similarly, the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues was achieved through microwave-accelerated multi-step synthesis, starting from amino-substituted benzofuran or benzothiophene precursors . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Crystal structure determination is a crucial step in understanding the molecular structure of a compound. The paper on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide provides detailed crystallographic data, which can be compared with theoretical calculations from density functional theory (DFT) to validate the molecular geometry . Such analysis could be applied to the compound of interest to gain insights into its molecular conformation and potential binding interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound may undergo. For instance, the anion binding properties of N-(o-methoxybenzamido)thioureas suggest that the compound may participate in charge-transfer interactions with anions . Additionally, the reductive chemistry of nitrobenzamide derivatives indicates that electron-affinic groups in these molecules can be selectively reduced under certain conditions . These findings could inform the potential reactivity of the compound in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The study of the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate revealed its molar refraction and polarizability in different solutions . These properties are related to the compound's ability to interact with light and electric fields, which could be relevant for the compound . Furthermore, the antiproliferative activity of related compounds against various cancer cell lines suggests that the compound may also possess biological activity .
科学的研究の応用
Synthesis and Antimicrobial Activity
A study focused on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, demonstrating the potential of these compounds for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anti-inflammatory and Analgesic Agents
Research on novel benzodifuranyl derivatives, including a detailed synthesis pathway, revealed compounds with significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Methodologies for Generating Acyclic N-Acylimines
A free radical process for generating acyclic N-acylimines from o-aminobenzamide derivatives was developed, showcasing a novel methodological approach in organic synthesis (Chao & Weinreb, 2000).
Potential Anticancer Activity
The discovery of compounds exhibiting biochemical potency against cancer cells, including their ability to arrest cells in mitosis and induce cellular death, was reported. This emphasizes the role of such compounds as potential anticancer agents (Theoclitou et al., 2011).
Radiosynthesis and Imaging Applications
A study on the radiosynthesis of radioiodinated ligands targeting serotonin-5HT2-receptors showcases the application of similar compounds in gamma-emission tomography for diagnostic imaging (Mertens et al., 1994).
Antiproliferative Activity and Molecular Docking Study
The synthesis, antiproliferative activity against various cancer cell lines, and molecular docking studies of specific derivatives underline their promising anticancer activity. This research also included crystal structure and theoretical analyses to understand the compound's mechanism of action (Huang et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its reactivity, and investigation of its potential uses. If it’s intended to be a drug, studies could be conducted to determine its mechanism of action, efficacy, and safety .
特性
IUPAC Name |
N-[4-amino-2-(2-methoxyethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-7-8-24-15-18-12(16)11(14(21)19-15)17-13(20)9-3-5-10(23-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,17,20)(H3,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYTJBRFXJBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)
![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)

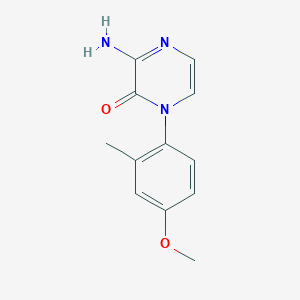
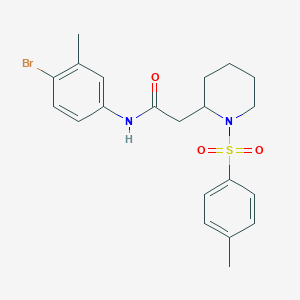
![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
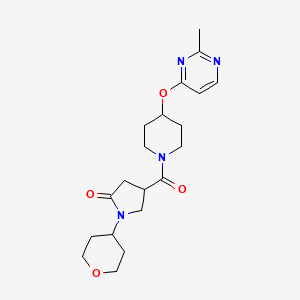
![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)
![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

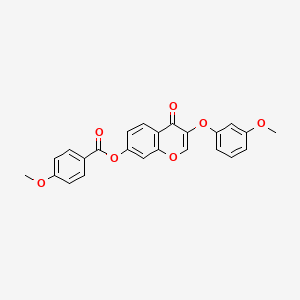
![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)